molecular formula C11H11BrO2 B8523375 5-bromo-4,6,7-trimethyl-1-benzofuran-3(2H)-one

5-bromo-4,6,7-trimethyl-1-benzofuran-3(2H)-one

Cat. No. B8523375
M. Wt: 255.11 g/mol
InChI Key: NRIJIPQFYRBBCH-UHFFFAOYSA-N
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Patent
US08957069B2

Procedure details

N-bromosuccinimide (27.1 g, 152 mmol) was added to a solution of methylene chloride (200 mL) containing 4,6,7-trimethyl-1-benzofuran-3(2H)-one (20.7 g, 117 mmol) synthesized in Reference Example 44, and the mixture was stirred at room temperature for 24 hours. After that, the solvent was removed under reduced pressure, and water was added to the residue. The generated crystals were collected by filtration, and recrystallized from ethyl acetate to give 24.0 g of the title compound (yield: 80%).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[C:15]2[C:16](=[O:19])[CH2:17][O:18][C:14]=2[C:13]([CH3:20])=[C:12]([CH3:21])[CH:11]=1>C(Cl)Cl>[Br:1][C:11]1[C:12]([CH3:21])=[C:13]([CH3:20])[C:14]2[O:18][CH2:17][C:16](=[O:19])[C:15]=2[C:10]=1[CH3:9]

Inputs

Step One
Name
Quantity
27.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20.7 g
Type
reactant
Smiles
CC1=CC(=C(C2=C1C(CO2)=O)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Reference Example 44
CUSTOM
Type
CUSTOM
Details
After that, the solvent was removed under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The generated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=C(C2=C(C(CO2)=O)C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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